5-Methyl-2-mercaptobenzothiazole
Overview
Description
5-Methyl-2-mercaptobenzothiazole is an organosulfur compound that belongs to the class of organic compounds known as benzothiazoles . It is used in the manufacture of rubber . It has been used in the synthesis of MBT functionalized mesoporous silica which can be used as an adsorbent for the removal of Hg (II) from aqueous solution .
Synthesis Analysis
The synthesis of 5-Methyl-2-mercaptobenzothiazole involves several methods. The industrial route entails the high temperature reaction of aniline and carbon disulfide in the presence of sulfur . The traditional route is the reaction of 2-aminothiophenol and carbon disulfide . Other routes include the reactions of carbon disulfide with 2-aminophenol and of sodium hydrosulfide with chlorobenzothiazole .Molecular Structure Analysis
The molecule is planar with a C=S double bond . Solution measurements by NMR spectroscopy could not measure the presence of the thiol tautomer that the name implies, instead it exists as a thione / dithiocarbamate and the hydrogen appears on the nitrogen in the solid state, gas-phase, and in solution .Chemical Reactions Analysis
The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . Treatment with Raney nickel results in monodesulfurization, giving benzothiazole .Physical And Chemical Properties Analysis
5-Methyl-2-mercaptobenzothiazole has a molar mass of 167.24 g·mol−1 . It appears as a white solid with a melting point of 177–181 °C (351–358 °F; 450–454 K) .Scientific Research Applications
- 2-Mercaptobenzothiazoles are reported for their antimicrobial and antifungal activities .
- They are highlighted as a potent mechanism-based inhibitor of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases .
- These derivatives are also known to possess antitubercular, anti-inflammatory, antitumor, amoebic, antiparkinsonian, anthelmintic, antihypertensive, antihyperlipidemic, antiulcer, chemoprotective, and selective CCR3 receptor antagonist activity .
- 2-Mercaptobenzothiazoles are used in the synthesis of acrylic and methacrylic monomers .
- The structures of the newly synthesized compounds were confirmed through infrared (IR) and nuclear magnetic resonance spectroscopy (NMR) .
- Spectroscopic properties of the resulting 2-mercaptobenzothiazole derivatives were determined based on their absorption spectra and molar absorption coefficients in solvents with varying polarities .
- A correlation was established between the calculated density functional theory (DFT) energies and Frontier Molecular Orbitals and the experimental observations, confirming their consistency .
Pharmaceutical Field
Material Science
Industrial Applications
Safety And Hazards
Future Directions
Modern trends in the chemistry of 2-amino and 2-mercaptobenzothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . These compounds are considered biologically active and industrially demanded, and their easy functionalization allows them to be highly reactive building blocks for organic and organoelement synthesis .
properties
IUPAC Name |
5-methyl-3H-1,3-benzothiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDUPWKUQLPLKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437991 | |
Record name | 5-methyl-2-mercaptobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-mercaptobenzothiazole | |
CAS RN |
21303-50-4 | |
Record name | 5-methyl-2-mercaptobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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